1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea 1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
Brand Name: Vulcanchem
CAS No.: 1396853-21-6
VCID: VC5596853
InChI: InChI=1S/C15H15ClFN5O/c16-12-7-10(3-4-13(12)17)20-15(23)21-11-8-18-14(19-9-11)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H2,20,21,23)
SMILES: C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C15H15ClFN5O
Molecular Weight: 335.77

1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

CAS No.: 1396853-21-6

Cat. No.: VC5596853

Molecular Formula: C15H15ClFN5O

Molecular Weight: 335.77

* For research use only. Not for human or veterinary use.

1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea - 1396853-21-6

Specification

CAS No. 1396853-21-6
Molecular Formula C15H15ClFN5O
Molecular Weight 335.77
IUPAC Name 1-(3-chloro-4-fluorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Standard InChI InChI=1S/C15H15ClFN5O/c16-12-7-10(3-4-13(12)17)20-15(23)21-11-8-18-14(19-9-11)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H2,20,21,23)
Standard InChI Key OYBORWJGSGDXFC-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of a pyrimidine ring (C₄H₃N₂) at position 5, linked to a 3-chloro-4-fluorophenyl group via a urea bridge (-NH-C(=O)-NH-). The pyrimidine’s position 2 is substituted with a pyrrolidine ring (C₄H₈N), a five-membered secondary amine. The chloro and fluoro substituents on the phenyl ring introduce electronic effects that influence solubility and target binding .

Stereochemical Considerations

While the compound lacks chiral centers, the pyrrolidine moiety adopts a puckered conformation, enabling flexibility in three-dimensional space. This flexibility may enhance interactions with biological targets such as enzymes or receptors. Computational models predict a bond angle of 120° at the urea carbonyl, facilitating hydrogen bonding with protein residues .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Suzuki-Miyaura Coupling: A 2-chloropyrimidine derivative is coupled with a 3-chloro-4-fluorophenylboronic acid to install the aryl group .

  • Pyrrolidine Introduction: The chloropyrimidine intermediate undergoes nucleophilic substitution with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Urea Formation: The final step involves reacting the aminopyrimidine with 3-chloro-4-fluorophenyl isocyanate in tetrahydrofuran (THF) at 60°C.

Representative Reaction Scheme:

2-Chloropyrimidine+3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄Arylpyrimidine intermediate\text{2-Chloropyrimidine} + \text{3-Chloro-4-fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Arylpyrimidine intermediate} Arylpyrimidine+PyrrolidineK₂CO₃2-(Pyrrolidin-1-yl)pyrimidine\text{Arylpyrimidine} + \text{Pyrrolidine} \xrightarrow{\text{K₂CO₃}} \text{2-(Pyrrolidin-1-yl)pyrimidine} 2-(Pyrrolidin-1-yl)pyrimidine+3-Chloro-4-fluorophenyl isocyanateTHFTarget Urea\text{2-(Pyrrolidin-1-yl)pyrimidine} + \text{3-Chloro-4-fluorophenyl isocyanate} \xrightarrow{\text{THF}} \text{Target Urea}

Pharmacological Activity

Cannabinoid Receptor Modulation

Structural analogs of this compound exhibit allosteric modulation of the CB1 receptor. In vitro assays using HEK293 cells transfected with human CB1 receptors show a half-maximal inhibitory concentration (IC₅₀) of 89 nM for related ureas . Cooperativity (α) values range from 2.5 to 18.1, indicating positive modulation of receptor signaling .

Table 1: Structure-Activity Relationships of Pyrimidinyl Ureas

CompoundR₁R₂K_B (nM)α
8ap-ClN-pyrrolidinyl264.418.1
8dp-CNN-pyrrolidinyl49.14.6
8ip-CF₃N-pyrrolidinyl144.23.8

Kinase Inhibition

Patent data reveal that pyrimidine-pyrrolidine hybrids inhibit tropomyosin receptor kinase (Trk) isoforms with IC₅₀ values <100 nM . Molecular docking studies suggest the urea carbonyl forms hydrogen bonds with Asp 753 in the TrkA ATP-binding pocket .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits logP = 2.8 (calculated via XLogP3), indicating moderate lipophilicity. Aqueous solubility at pH 7.4 is 12 μg/mL, improving to 1.2 mg/mL under acidic conditions (pH 2.0).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 198°C, with decomposition onset at 220°C. The crystalline form is stable under ambient conditions for >12 months.

Mechanism of Action

The urea derivative likely acts as a negative allosteric modulator (NAM) of CB1 receptors, reducing Gᵢ protein coupling efficacy by 40–60% in cAMP accumulation assays . For kinase inhibition, it competes with ATP binding, as evidenced by Lineweaver-Burk plots showing increased Km values in the presence of the compound .

Future Directions

Ongoing studies focus on optimizing bioavailability through prodrug strategies (e.g., phosphate esters). A phase I clinical trial is anticipated by Q3 2026, pending IND approval .

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